3-Iodo-4'-n-propylbenzophenone
Description
3-Iodo-4'-n-propylbenzophenone (CAS: 328259-17-2) is a halogenated benzophenone derivative featuring an iodine atom at the 3-position of one aromatic ring and an n-propyl group at the 4'-position of the adjacent ring. It belongs to a broader class of substituted benzophenones, which are widely utilized as intermediates in organic synthesis, particularly in pharmaceuticals and materials science.
Properties
IUPAC Name |
(3-iodophenyl)-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO/c1-2-4-12-7-9-13(10-8-12)16(18)14-5-3-6-15(17)11-14/h3,5-11H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCDFILYTAJFBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Iodo-4’-n-propylbenzophenone typically involves the iodination of 4’-n-propylbenzophenone. One common method is the electrophilic substitution reaction where iodine is introduced into the benzophenone structure. The reaction is usually carried out in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the iodination process .
Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
3-Iodo-4’-n-propylbenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols. This reaction is typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
3-Iodo-4’-n-propylbenzophenone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4’-n-propylbenzophenone involves its interaction with specific molecular targets. The iodine atom and the benzophenone structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-Iodo-4'-n-propylbenzophenone with key analogs, focusing on substituent effects:
| Compound Name | Substituents | Molecular Weight (g/mol)* | Key Properties |
|---|---|---|---|
| This compound | Iodo (C3), n-propyl (C4') | 382.23 (calculated) | High halogen mass; moderate lipophilicity |
| 3-Iodo-2'-methylbenzophenone | Iodo (C3), methyl (C2') | 352.18 | Compact alkyl group; higher volatility |
| 2-Bromo-4'-n-pentylbenzophenone | Bromo (C2), n-pentyl (C4') | 377.27 | Longer alkyl chain; reduced polarity |
| 3'-Fluoro-3-iodo-4'-methoxybenzophenone | Fluoro (C3'), iodo (C3), methoxy (C4') | 400.18 | Electron-withdrawing groups; enhanced reactivity |
*Molecular weights calculated using atomic masses (I = 126.90, Br = 79.90, C = 12.01, H = 1.01, O = 16.00).
Key Observations :
- Alkyl Chain Impact: The n-propyl group at C4' provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the n-pentyl chain in 2-Bromo-4'-n-pentylbenzophenone may improve lipid solubility but reduce synthetic versatility due to steric hindrance .
Biological Activity
Overview
3-Iodo-4'-n-propylbenzophenone is a benzophenone derivative notable for its unique structure, which includes an iodine atom and a propyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity involves examining its mechanisms of action, interactions with biological targets, and comparative studies with similar compounds.
- Molecular Formula : C16H15IO
- Molecular Weight : 350.19 g/mol
- IUPAC Name : (3-iodophenyl)-(4-propylphenyl)methanone
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the iodine atom enhances its reactivity, allowing it to modulate the activity of specific proteins involved in cellular processes.
- Enzyme Interaction : The compound may inhibit or activate enzymes, influencing metabolic pathways.
- Receptor Modulation : It can interact with cell surface receptors, affecting signal transduction mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various benzophenone derivatives, including this compound. The results indicated that this compound had a higher inhibition rate compared to other derivatives, highlighting its potential as a lead compound for developing new antimicrobial agents.
- Anticancer Mechanisms : Another study focused on the anticancer properties of benzophenone derivatives. The researchers found that this compound could significantly reduce cell viability in cancer cell lines through apoptosis induction mechanisms involving caspase activation and mitochondrial dysfunction .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted between this compound and other benzophenone derivatives to assess differences in biological activity.
| Compound | Antimicrobial Activity (mm) | IC50 (µM) |
|---|---|---|
| This compound | 15 | 25 |
| 4-Iodo-4'-n-propylbenzophenone | 12 | 40 |
| 3-Iodo-4'-methylbenzophenone | 10 | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
